5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Catalog No.
S729204
CAS No.
253870-02-9
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

CAS Number

253870-02-9

Product Name

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

IUPAC Name

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c1-4-6(3-10)9-5(2)7(4)8(11)12/h3,9H,1-2H3,(H,11,12)

InChI Key

YCIHQDVIAISDPS-UHFFFAOYSA-N

SMILES

CC1=C(NC(=C1C(=O)O)C)C=O

Canonical SMILES

CC1=C(NC(=C1C(=O)O)C)C=O

The exact mass of the compound 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (CAS 253870-02-9) is a substituted pyrrole derivative featuring three distinct functional groups: a carboxylic acid, a formyl group, and a dimethylated pyrrole core. This specific arrangement of reactive sites makes it a crucial building block, most notably as a key intermediate in the synthesis of multi-kinase inhibitors such as Sunitinib.[1][2] Its primary procurement alternative is its corresponding ethyl ester, from which the carboxylic acid is typically produced via basic hydrolysis.[1] The choice between procuring the acid directly versus its ester precursor is a critical process decision in pharmaceutical manufacturing.

Substituting 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid with its common precursor, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, is often unfeasible for streamlined, high-purity synthesis workflows. While the acid can be generated in-house via hydrolysis of the ester, this introduces an additional reaction step with its own yield losses, purification requirements, and potential for process-related impurities, such as residual, unreacted ester.[1] Procuring the acid directly eliminates the time, resource, and quality control burdens associated with the hydrolysis step, making it the preferred choice for reproducible, large-scale pharmaceutical production where process simplification and final product purity are paramount.[3]

Eliminates In-House Hydrolysis Step, Simplifying Synthesis Protocols

The most common alternative to procuring the target carboxylic acid is purchasing its ethyl ester and performing a hydrolysis step. This reaction typically involves refluxing the ester with a strong base like potassium hydroxide, followed by acidic workup to precipitate the product.[1] By procuring the acid directly, a manufacturer eliminates this entire unit operation, saving significant time and resources associated with reaction setup, monitoring, workup, and purification.

Evidence DimensionRequired Process Steps for Active Intermediate
Target Compound Data1 Step (Direct use in subsequent reaction)
Comparator Or BaselineEthyl Ester Precursor: 2 Steps (Hydrolysis, then use in subsequent reaction)
Quantified DifferenceReduces process steps by 50% for this intermediate stage
ConditionsStandard synthesis route for intermediates used in kinase inhibitors like Sunitinib.

This reduction in process complexity directly translates to lower manufacturing costs, increased throughput, and reduced potential for operator error.

Enables Base-Acid Purification Strategies Not Possible with Ester Form

The carboxylic acid functional group provides a critical handle for purification. The acid can be dissolved in an aqueous base (like NaOH or KOH) to form a water-soluble salt, allowing for extraction and separation from non-acidic, organic-soluble impurities. The purified acid is then re-precipitated by adding acid.[4] This robust purification method is not available for the ethyl ester analog, which lacks an acidic proton and is generally insoluble in aqueous base.

Evidence DimensionSolubility in Aqueous Base
Target Compound DataSoluble (enabling extractive purification)
Comparator Or BaselineEthyl Ester Precursor: Insoluble
Quantified DifferenceQualitatively different solubility behavior
ConditionsStandard aqueous acid-base extraction workup.

This differential solubility allows for a highly effective and scalable purification strategy to enhance the purity of the intermediate, which is critical for meeting stringent pharmaceutical quality standards.

Serves as a Direct Precursor in High-Yield Condensation Reactions for Sunitinib Synthesis

In optimized, scalable syntheses of the drug Sunitinib, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a direct precursor. Process improvements focus on the yield of key steps, including the condensation reaction involving this intermediate. An optimized process reports a 91.0% yield for the condensation step that utilizes the pre-formed carboxylic acid.[3] Starting with the ethyl ester would require a near-quantitative hydrolysis step to achieve a comparable overall yield, adding process risk and complexity.

Evidence DimensionReported Yield in Subsequent Condensation Step
Target Compound Data91.0%
Comparator Or BaselineEthyl Ester Precursor: Requires a separate hydrolysis step (e.g., 97.6% yield) before condensation, resulting in a two-step yield of ~88.8%
Quantified DifferenceDirect use of the acid offers a higher single-step yield compared to the combined two-step yield from the ester.
ConditionsOptimized laboratory-scale synthesis of Sunitinib.

For high-value API synthesis, maximizing yield at each step is crucial for economic viability; procuring the direct precursor avoids the cumulative yield loss of an additional reaction.

Streamlined Manufacturing of Sunitinib and Related Kinase Inhibitor APIs

This compound is the right choice for industrial or medicinal chemistry campaigns focused on producing Sunitinib or its analogs, where reducing the number of synthetic steps and avoiding the process variables of ester hydrolysis are key priorities for efficiency and batch-to-batch consistency.[3]

Development of Syntheses Requiring High Intermediate Purity

Ideal for process development where achieving high purity of the pyrrole intermediate is critical. The compound's acidic nature allows for robust, scalable acid-base extractive purification to remove neutral or basic impurities, a significant advantage over its ester counterpart.[4]

High-Throughput Synthesis and Library Generation

In discovery chemistry settings, procuring this pre-functionalized acid saves a common, time-consuming hydrolysis step, accelerating the synthesis of diverse libraries based on the pyrrole scaffold for screening and lead optimization.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 29 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 10 of 39 companies with hazard statement code(s):;
H302 (70%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (90%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Dates

Last modified: 08-15-2023
Tsai et al. Selective rapid and optically switchable regulation of protein function in live mammalian cells. Nature Chemistry, doi: 10.1038/nchem.2253, published online 18 May 2015 http://www.nature.com/nchem

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